(2E)-3-[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide
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Overview
Description
(2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, an indole moiety, and a cyanopropenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the chlorinated phenyl group and the cyanopropenamide moiety. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Chlorination: Introduction of chlorine atoms to the phenyl ring using reagents like thionyl chloride or N-chlorosuccinimide.
Coupling Reactions: Formation of the final compound through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE may be studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar chlorinated phenyl group.
Heparinoid: A compound with structural similarities in terms of functional groups.
Uniqueness
What sets (2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE apart is its combination of an indole core with a cyanopropenamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H21Cl2N3O |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-[1-[(4-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C27H21Cl2N3O/c1-17-7-10-22(29)14-25(17)31-27(33)20(15-30)13-24-18(2)32(26-6-4-3-5-23(24)26)16-19-8-11-21(28)12-9-19/h3-14H,16H2,1-2H3,(H,31,33)/b20-13+ |
InChI Key |
OFVUPFLLRUSPFH-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C)/C#N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C)C#N |
Origin of Product |
United States |
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